molecular formula C9H10Cl2N2O3S B5720619 N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide

カタログ番号 B5720619
分子量: 297.16 g/mol
InChIキー: KMTKPNQGQZPLOS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as DCMG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DCMG belongs to the class of glycine transporter inhibitors, which are known to modulate the activity of glycine receptors in the central nervous system.

科学的研究の応用

DCMG has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, depression, and anxiety. Studies have shown that DCMG can modulate the activity of glycine receptors, which play a crucial role in the regulation of neurotransmitter release and synaptic plasticity. DCMG has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

作用機序

DCMG acts as a competitive inhibitor of glycine transporter 1 (GlyT1), which is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, DCMG increases the concentration of glycine in the synaptic cleft, which enhances the activity of glycine receptors. Glycine receptors are ligand-gated ion channels that are widely distributed in the central nervous system and are involved in the regulation of neurotransmitter release and synaptic plasticity.
Biochemical and Physiological Effects
DCMG has been shown to increase the concentration of glycine in the synaptic cleft, which enhances the activity of glycine receptors. This, in turn, leads to an increase in the release of neurotransmitters such as dopamine and serotonin, which play a crucial role in the regulation of mood and behavior. DCMG has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

実験室実験の利点と制限

One of the major advantages of DCMG is its ability to selectively inhibit GlyT1 without affecting other neurotransmitter systems. This makes it a promising therapeutic target for the treatment of various neurological disorders. However, DCMG has a relatively short half-life and is rapidly metabolized in vivo, which limits its clinical efficacy.

将来の方向性

Future research on DCMG should focus on improving its pharmacokinetic properties to increase its clinical efficacy. This can be achieved through the development of prodrugs or the use of drug delivery systems that can prolong its half-life. Another area of future research is the investigation of the potential therapeutic applications of DCMG in other neurological disorders, such as epilepsy and neuropathic pain. Additionally, the development of more potent and selective GlyT1 inhibitors can provide valuable insights into the role of glycine receptors in the regulation of mood and behavior.

合成法

The synthesis of DCMG involves the reaction of 3,5-dichloroaniline with methylsulfonyl chloride in the presence of triethylamine, followed by the reaction of the resulting intermediate with glycine ethyl ester hydrochloride. The final product is obtained after purification through recrystallization.

特性

IUPAC Name

2-(3,5-dichloro-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2N2O3S/c1-17(15,16)13(5-9(12)14)8-3-6(10)2-7(11)4-8/h2-4H,5H2,1H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTKPNQGQZPLOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)N)C1=CC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。